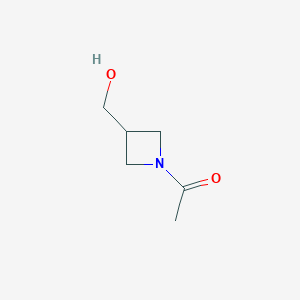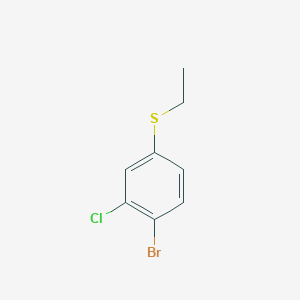
1-Bromo-2-chloro-4-(ethylthio)benzene
Descripción general
Descripción
“1-Bromo-2-chloro-4-(ethylthio)benzene” is a chemical compound with the molecular formula C8H8BrClS . It is a derivative of benzene, which is a simple aromatic ring (benzene) with three substituents: bromine (Br), chlorine (Cl), and an ethylthio group (C2H5S) attached to it .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-chloro-4-(ethylthio)benzene” consists of a benzene ring substituted with bromine, chlorine, and an ethylthio group . The exact spatial configuration and bond lengths/angles would require more specific experimental data or computational modeling.Aplicaciones Científicas De Investigación
Halogenation and Metalation Reactions
- Halogenated Compounds Synthesis: The study of halogenation reactions, particularly focusing on chloro and bromo derivatives, has been a subject of interest. For example, the metalation of o-, m-, and p-halobenzotrifluorides, including chloro(trifluoromethyl)benzenes and bromo(trifluoromethyl)benzenes, demonstrates the complexity and the precision achievable in halogenation reactions at specific positions adjacent to halogen substituents, showcasing the versatility of these processes in synthetic chemistry (Mongin, Desponds, & Schlosser, 1996).
Synthesis of Benzamide Derivatives
- Benzamide Derivatives for CCR5 Antagonism: Research on the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives and related compounds provides insights into the development of novel CCR5 antagonists. These studies involve complex synthetic routes starting from chloro and bromo precursors, leading to the synthesis of non-peptide CCR5 antagonist compounds with potential therapeutic applications (Cheng De-ju, 2014; Cheng De-ju, 2015).
Structural Characterization and Analysis
- Crystal Structure Analysis: Investigations into the crystal structure and Hirshfeld surface analysis of chloro and bromo analogues reveal significant insights into the molecular geometry, intermolecular interactions, and the impact of halogen substitutions on the structural dynamics of these compounds (Jotani, Lee, Lo, & Tiekink, 2019).
Chemical Reactivity and Applications
- Reactivity and Synthesis of Dienes: The addition reactions involving bromo and chloro precursors to synthesize conjugated dienes with terminal CF3 groups highlight the reactivity of these compounds and their utility in creating structurally diverse molecules with potential applications in material science and organic synthesis (Ignatowska & Dmowski, 2006).
Propiedades
IUPAC Name |
1-bromo-2-chloro-4-ethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClS/c1-2-11-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGYTTOTPQDEFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-4-(ethylthio)benzene | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

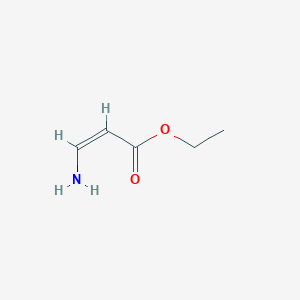
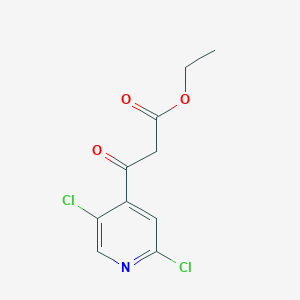
![Tert-butyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate](/img/structure/B1397773.png)
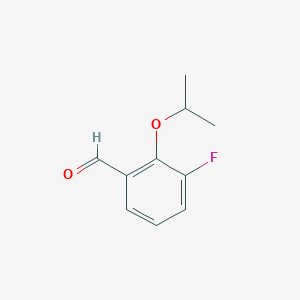
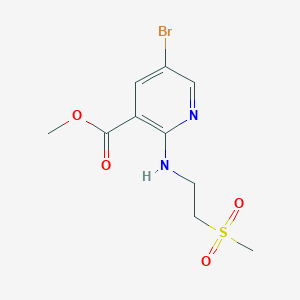
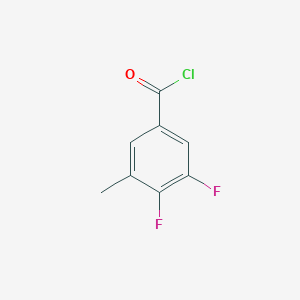
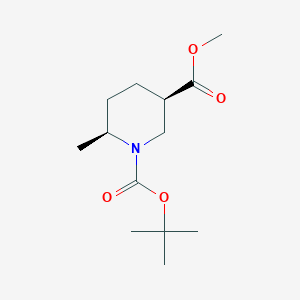
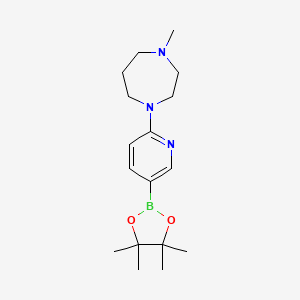
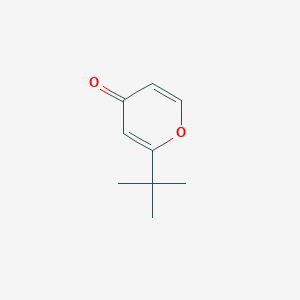
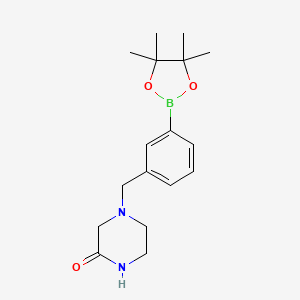
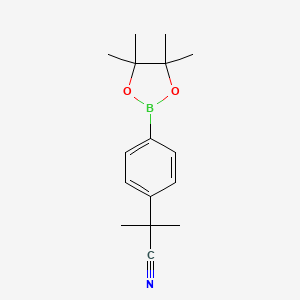
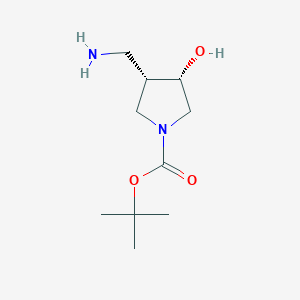
![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}-1,2,3,6-tetrahydropyridine-1-carboxylate](/img/structure/B1397793.png)
